(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Synthetic cannabinoid receptor agonists CB1 receptor activation Structure-activity relationship

This (S)-enantiomer is the essential chiral building block for synthesizing indazole-3-carboxamide SCRAs including ADB-5′Br-BUTINACA, MDMB-5′Br-BUTINACA, and ADB-5′F-BUTINACA. Unlike racemic or (R)-isomer alternatives, its defined stereochemistry ensures downstream products replicate the authentic pharmacological signature of seized materials. Required for forensic toxicology reference standards, SAR investigations, and CB1 receptor studies where stereochemical integrity is non-negotiable.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13040667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(CO)NC
InChIInChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m1/s1
InChIKeyUHMYHZGCCWORAV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: A Key Chiral Intermediate for Indazole-3-Carboxamide Synthetic Cannabinoid Reference Standards


(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL (CAS 1213667-68-5) is a chiral amino alcohol intermediate characterized by a stereogenic center bearing hydroxyl, methylamino, and 2,5-dimethylphenyl substituents . The (S)-enantiomer is specifically employed as the essential chiral building block in the synthesis of indazole-3-carboxamide class synthetic cannabinoid receptor agonists (SCRAs), including ADB-5′Br-BUTINACA, MDMB-5′Br-BUTINACA, and ADB-5′F-BUTINACA [1]. The compound's physical properties include a predicted density of 1.054±0.06 g/cm³ at 20°C and predicted boiling point of 318.3±37.0°C .

Technical Procurement Risk: Why (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL Cannot Be Replaced by Racemate or (R)-Enantiomer


Substituting (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL with the racemate or (R)-enantiomer introduces stereochemical ambiguity that propagates through downstream synthesis, directly compromising the functional integrity of the final SCRA reference standards [1]. In chiral amino alcohols of this structural class, the S-(+) enantiomers exhibit stereoselective metabolic behavior and differential biological activity compared to R-(-) isomers [2]. For forensic and pharmacological reference applications requiring authentic (S)-configured SCRAs, use of the incorrect stereoisomer yields a product with undefined stereochemical composition that fails to replicate the authentic seized material's pharmacological signature [3].

Quantitative Comparative Evidence: (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL as the Preferred Chiral Intermediate


(S)-Enantiomer-Derived MDMB-5′Br-BUTINACA Demonstrates Potent and Efficacious CB1 Agonism vs. Fluorinated Comparator

The (S)-configured intermediate yields (S)-MDMB-5′Br-BUTINACA, a potent and efficacious CB1 agonist [1]. When compared to the fluorinated analog (S)-ADB-5′F-BUTINACA, which shows even higher potency, this defines a precise activity benchmark for reference standard procurement [2].

Synthetic cannabinoid receptor agonists CB1 receptor activation Structure-activity relationship Forensic reference standards

(S)-Enantiomer-Derived Tailed SCRA Shows Superior CB1 Potency Compared to Tail-Less Analog

The tailed (S)-MDMB-5′Br-BUTINACA derived from this intermediate shows decreased potency relative to its tail-less counterpart (S)-MDMB-5′Br-INACA, which retains CB activity but with lower potency [1]. This defines the potency contribution of the tail moiety.

Synthetic cannabinoid receptor agonists Tail moiety structure-activity relationship CB1 receptor pharmacology

Stereochemical Integrity of (S)-Intermediate Enables Accurate Reproduction of Authentic Seized SCRA Pharmacological Signature

The (S)-configured intermediate is essential for producing the specific (S)-enantiomer of SCRA reference standards that match the stereochemistry of compounds detected in seized materials . Two powders seized by Belgian Customs, confirmed to contain ADB-5′Br-INACA and MDMB-5′Br-INACA, showed varying degrees of purity when compared to reference standards [1].

Chiral intermediate quality control Forensic toxicology SCRA reference standard authentication

S-(+) Enantiomers of Structurally Related Phenylalkylamines Show Enhanced Metabolic Complex Formation vs. R-(-) Isomers

In a study of cytochrome P-450 metabolic intermediary complex formation with chiral 2-substituted 1-phenyl-2-aminoethanes, the S-(+) enantiomers became more active than R-(-) isomers in generating the complex as lipophilicity increased [1]. The rates of complex formation for the faster S-(+) enantiomers coincided with those of racemates, indicating R-(-) enantiomers do not act as competitive enzyme inhibitors [1].

Stereoselective metabolism Cytochrome P450 Phenylalkylamine pharmacology

Recommended Procurement Applications for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL Based on Evidence


Synthesis of (S)-MDMB-5′Br-BUTINACA Forensic Reference Standards

This intermediate is specifically required for the stereocontrolled synthesis of (S)-MDMB-5′Br-BUTINACA, a potent and efficacious CB1 agonist used as an analytical reference standard in forensic toxicology laboratories [1]. The (S)-enantiomer configuration is essential for reproducing the authentic pharmacological signature of this SCRA for accurate identification and quantification in seized samples .

Synthesis of (S)-ADB-5′Br-BUTINACA for Structure-Activity Relationship Studies

The intermediate enables synthesis of (S)-ADB-5′Br-BUTINACA, which demonstrates high efficacy and potency at CB1 receptors [1]. Comparative studies show that brominated, tailed SCRAs exhibit distinct activity profiles versus fluorinated analogs, with bromine substitution providing a defined potency benchmark for SAR investigations .

Chiral Building Block for Tailed vs. Tail-Less SCRA Comparative Pharmacology

This (S)-configured amino alcohol serves as the common chiral precursor for synthesizing both tailed (BUTINACA-series) and tail-less (INACA-series) SCRAs [1]. Direct comparative data demonstrate that tailed (S)-MDMB-5′Br-BUTINACA exhibits higher CB1 potency than tail-less (S)-MDMB-5′Br-INACA, establishing the intermediate as essential for investigating tail moiety contributions to receptor activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.